molecular formula C6H6FN B146934 2-Fluoroaniline CAS No. 348-54-9

2-Fluoroaniline

Cat. No.: B146934
CAS No.: 348-54-9
M. Wt: 111.12 g/mol
InChI Key: FTZQXOJYPFINKJ-UHFFFAOYSA-N
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Description

2-Fluoroaniline, also known as 1-amino-2-fluorobenzene, is an organic compound with the molecular formula C₆H₆FN. It is a derivative of aniline where one hydrogen atom on the benzene ring is replaced by a fluorine atom. This compound is a clear, colorless to pale yellow liquid with a mild sweet odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroaniline can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-fluoronitrobenzene. This process is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

General Reactivity

  • Basicity: 2-Fluoroaniline is a base that neutralizes acids in an exothermic reaction to form salts and water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. Amines combined with strong reducing agents, such as hydrides, can generate flammable gaseous hydrogen .

  • Water Solubility: this compound is slightly soluble in water (17 g/L at 20°C) .

  • Reactivity Profile: It can react with oxidizing agents and decomposes when exposed to high heat, releasing toxic gases .

Halogenation

  • This compound can undergo halogenation reactions to produce 2,4-dihaloanilines. Specifically, it can be brominated with molecular bromine in the presence of a quaternary ammonium bromide catalyst to yield 4-bromo-2-fluoroaniline .

    • The process involves halogenating 2-haloaniline with a halogenating agent in the presence of a quaternary ammonium halide catalyst, followed by neutralizing the resulting 2,4-dihaloaniline hydrohalide salt .

    • The reaction can be performed in a continuous process where 2-haloaniline is added to a mixture of a molecular halogen and quaternary ammonium halide catalyst in an inert solvent .

    • Suitable inert solvents include hexane, heptane, carbon tetrachloride, chloroform, and dry methylene chloride .

    • The hydrohalide salt of the 2,4-dihaloaniline precipitates and is then neutralized to yield the desired free compound .

  • It can be used in the production of 4-bromo-2-fluoroaniline from this compound and molecular bromine in the presence of a quaternary ammonium bromide catalyst .

  • This compound can be halogenated with a halogenating agent in the presence of a quaternary ammonium halide, and the resulting 2,4-dihaloaniline hydrohalide salt is neutralized .

  • A mixture of a molecular halogen and a quaternary ammonium halide is prepared in an inert solvent .

  • The molecular halogen can be selected from molecular bromine and chlorine, and the quaternary ammonium halide is selected such that the halide thereof corresponds with the molecular halogen chosen (quaternary ammonium bromide and molecular bromine, for example) .

  • The molecular halogen and the quaternary ammonium halide are mixed in the inert solvent in a molecular (molar) ratio that ranges from about 1:1 to 1.05:1. Preferably, the ratio is about 1:1 .

Use in Syntheses

  • Insecticides: this compound is a reagent in the synthesis of insecticides .

  • Thermosensitive Dyes: It can be used to synthesize thermosensitive dye FH-102, useful in producing terminal output printing paper, EEG recording paper, telephone fax paper, and transparent thermal film for oil fields .

  • Substituted Indoles and Carbazoles: this compound can be used in the synthesis of substituted indoles and carbazoles from 2-fluorophenyl imines .

  • Fluorinated 1,2-phenylenediamines: Reactions of fluorinated anilines, including this compound, with titanium amides can yield fluorinated 1,2-phenylenediamines .

Metabolic Reactions

  • This compound is efficiently metabolized, primarily via 4-hydroxylation followed by sulfate or glucuronide formation. N-acetylation is also observed .

  • The metabolism and excretion of this compound is important due to human exposure during manufacturing. At least 80% of a dose is excreted in urine within 24 hours .

  • This compound exerts its nephrotoxic effect through 4-hyroxylation and subsequent p-benzoquinonimine formation .

  • 2-Fluoro and 3-fluoroanilines are preferentially hydroxylated at the para-position, and 4-fluoroaniline is both p- and o-hydroxylated to a significant extent by rat liver microsomes and is not accompanied with an NIH shift to give 4-hydroxyl-3-fluoroaniline .

Reactions with Titanium Amides

  • Reactions of fluorinated anilines with stoichiometric Ti(NMe2)4 in mesitylene afford the corresponding N,N-dimethyl-o-phenylenediamine derivatives resulting from defluoroamination of a fluorine atom ortho to the NH2 of the starting aniline .

  • Reactivity increases with additional ring fluorination, generally in accordance with established regiochemical trends .

Mechanism of Action

The mechanism of action of 2-fluoroaniline involves its metabolism and interaction with biological molecules. It is primarily metabolized through 4-hydroxylation, followed by sulfate or glucuronide formation. N-acetylation is also observed. The compound exerts its nephrotoxic effect through 4-hydroxylation and subsequent p-benzoquinonimine formation .

Comparison with Similar Compounds

2-Fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to other aniline derivatives. Similar compounds include:

These compounds differ in their reactivity and applications due to the different halogen substituents, which influence their chemical behavior and interactions.

Biological Activity

2-Fluoroaniline is an aromatic amine characterized by the presence of a fluorine atom at the second position of the aniline ring. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The introduction of a fluorine atom into the aniline structure significantly influences its chemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The electron-withdrawing nature of fluorine enhances the electrophilic character of the aromatic ring, potentially improving interactions with nucleophilic sites in biological molecules.

Table 1: Comparison of Biological Activities of Fluoroaniline Derivatives

CompoundActivity TypeIC50 (nM)Selectivity
This compoundP2X3 receptor antagonist1030Moderate
KCB-77033 (4-fluoro)P2X3 receptor antagonist375High (23-fold)
EW-7197TGF-β receptor kinase inhibitorN/AHighly selective

Pain Management

One notable application of this compound derivatives is in pain management. Research indicates that certain derivatives can act as antagonists at P2X3 receptors, which are implicated in pain sensation. For instance, compound KCB-77033 , derived from modifications of this compound, demonstrated a significant reduction in pain response in animal models, with an IC50 value of 375 nM and over 23-fold selectivity against related receptors .

Cancer Therapeutics

Another promising application is as a selective inhibitor of TGF-β type I receptor kinase. The compound EW-7197, a derivative of this compound, has shown potent inhibitory effects against this target, suggesting potential for use in cancer immunotherapy . The structure-activity relationship studies indicate that modifications to the aniline core can enhance selectivity and potency against specific cancer pathways.

Study on Antioxidant Activity

A recent study evaluated the antioxidant potential of various halogenated derivatives of this compound. The compounds were tested using DPPH and nitric oxide scavenging assays. Results indicated that some derivatives exhibited superior antioxidant activity compared to standard antioxidants like catechin, highlighting their potential as therapeutic agents for oxidative stress-related conditions .

Synthesis and Application

The synthesis of 1,2-difluorobenzene from this compound via photochemical methods has been reported as a proof-of-concept study. This method demonstrates the versatility of this compound in producing more complex fluorinated compounds with potential applications in pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluoroaniline, and how can purity be optimized?

  • Methodological Answer : this compound is commonly synthesized via diazotization of this compound hydrochloride followed by coupling reactions. For example, in the synthesis of F-azosal, this compound (3.72 g) is dissolved in 6 M HCl, cooled to 3°C, and reacted with sodium nitrite below 5°C to form a diazonium salt . Purity can be enhanced by controlling reaction temperatures (<5°C to minimize side reactions) and using anhydrous solvents (e.g., DMF) to avoid hydrolysis . Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • FTIR : Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for aniline derivatives) .
  • UV-Vis Spectroscopy : Monitors electronic transitions in conjugated systems (e.g., π→π* transitions in diazonium intermediates) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 608.00 [M+H]⁺ for F-azosal derivatives) .
  • XRD : Assesses crystallinity in copolymers like poly(aniline-co-fluoroaniline) .

Q. How does the fluorine substituent influence the basicity and reactivity of this compound compared to aniline?

  • Methodological Answer : Fluorine's electron-withdrawing effect reduces basicity. Gas-phase basicity (ΔG) of this compound is 839.7 kJ mol⁻¹, lower than aniline (850.6 kJ mol⁻¹) due to inductive effects destabilizing the protonated form . This impacts reactivity in electrophilic substitution; for instance, nitration occurs predominantly at the para position in aniline but is hindered in this compound due to steric and electronic effects .

Advanced Research Questions

Q. How can high kinetic energy ion mobility spectrometry (HiKE-IMS) resolve structural isomerization in this compound?

  • Methodological Answer : HiKE-IMS distinguishes isomers via mobility differences. For this compound, reduced mobility (K₀) is higher than 3- or 4-fluoroaniline due to a more compact structure (drift region length: 30.65 cm, pressure: 14–15 mbar). At EDR/N >60 Td, a third peak (Peak 1.1) emerges as a shoulder, attributed to para-protonation or clustering with hydronium ions . Experimental parameters (e.g., Teff >500 K, moisture content) must be optimized to suppress competing equilibria .

Q. What insights does ¹⁹F-NMR provide into the in vivo and in vitro metabolism of this compound?

  • Methodological Answer : ¹⁹F-NMR detects metabolites at concentrations as low as 1 µM. In rats, >90% of this compound is excreted within 24 h, with 85% para-hydroxylated (major metabolite: 4-amino-3-fluorophenyl sulfate, 53%) . In vitro, rat hepatocytes mirror in vivo results, showing phase I (hydroxylation) and phase II (sulfation/glucuronidation) metabolism. Sulfation dominates under sulfate-rich conditions, while glucuronidation increases in sulfate-limited media .

Q. How does copolymerization with aniline alter the electronic and conductive properties of this compound-based polymers?

  • Methodological Answer : In poly(aniline-co-fluoroaniline), fluorine's electronegativity disrupts π-conjugation, reducing conductivity (e.g., from ~10 S/cm for pure polyaniline to ~1 S/cm for copolymers) . However, crystallinity improves (evidenced by XRD), enhancing thermal stability (TGA shows decomposition >250°C). Solubility in organic solvents (e.g., DMF) increases due to reduced interchain interactions .

Q. What computational methods are effective for modeling this compound's geometry and reactivity?

  • Methodological Answer : Rotational spectroscopy combined with DFT (B3LYP/aug-cc-pVTZ) or MP2/cc-pVTZ accurately predicts bond lengths and angles (e.g., C-F bond: 1.35 Å, ∠C-C-F: 118°) . QSAR models using GRIND descriptors and PLSR analysis predict bioactivity for novel derivatives, aiding in virtual screening .

Q. How do environmental factors (pH, temperature) affect this compound's stability in metabolic studies?

  • Methodological Answer : Acidic conditions stabilize this compound (e.g., HCl in diazotization), while alkaline media promote hydrolysis. In hepatocyte assays (pH 7.4, 37°C), metabolic half-life is ~2 h, but stability increases at 4°C . High moisture content in HiKE-IMS reaction regions reduces isomerization efficiency, necessitating dry drift gases .

Q. What role does this compound play in detecting microbial nitroreductase activity?

  • Methodological Answer : this compound is a biomarker for nitroreductase activity when derived from 1-fluoro-2-nitrobenzene reduction. In E. coli, production begins at 6 h (2.3 µg/mL) and peaks at 79.2 µg/mL after 48 h. Detection limits (SPME-GC-MS) are ~0.1 µg/mL, with Gram-negative bacteria showing higher activity .

Q. How can synthetic byproducts of this compound be identified and mitigated?

  • Methodological Answer : Common byproducts include chlorinated derivatives (from HCl overuse) and dimeric species (e.g., azobenzene). LC-MS and ¹⁹F-NMR track impurities . Mitigation strategies:
  • Strict temperature control (<5°C during diazotization) .
  • Use of scavengers (e.g., urea) to quench excess nitrous acid .

Properties

IUPAC Name

2-fluoroaniline
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InChI

InChI=1S/C6H6FN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2
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InChI Key

FTZQXOJYPFINKJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)N)F
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Molecular Formula

C6H6FN
Record name 2-FLUOROANILINE
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Related CAS

99624-00-7
Record name Benzenamine, 2-fluoro-, homopolymer
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DSSTOX Substance ID

DTXSID8059843
Record name o-Fluoroaniline
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Molecular Weight

111.12 g/mol
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Physical Description

2-fluoroaniline is a clear liquid with a mild sweet odor. Sinks in and mixes slowly with water. (USCG, 1999), Clear to pale yellow liquid with a mild sweet odor; [CHRIS]
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Boiling Point

347 °F at 760 mmHg (USCG, 1999)
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Flash Point

140 °F (USCG, 1999)
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Density

1.1513 at 69.8 °F (USCG, 1999) - Denser than water; will sink
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Vapor Pressure

1.0 [mmHg]
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CAS No.

348-54-9
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Melting Point

-19.3 °F (USCG, 1999)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Fluoroaniline
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